Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate
Description
Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate is an ester derivative featuring a 1,4-dioxane ring fused to a propanoate backbone. The compound’s structure combines a methyl-substituted propanoate ester with a 1,4-dioxane moiety, which introduces steric and electronic effects that influence its physicochemical properties and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(9(10)11-2)5-8-6-12-3-4-13-8/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXLNBHGYINLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1COCCO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate typically involves the esterification of 3-(1,4-dioxan-2-yl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor is a common approach to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: 3-(1,4-dioxan-2-yl)-2-methylpropanoic acid.
Reduction: 3-(1,4-dioxan-2-yl)-2-methylpropanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate has been investigated for its potential as a precursor in the synthesis of bioactive compounds. The dioxane moiety contributes to the compound's ability to participate in various chemical reactions, making it a valuable building block for synthesizing pharmaceuticals. For instance, derivatives of this compound have shown promise in developing anti-inflammatory and analgesic agents due to their ability to modulate biological pathways associated with pain and inflammation.
Case Study: Anti-inflammatory Agents
Research has demonstrated that derivatives synthesized from this compound exhibit significant anti-inflammatory activity in vitro. In one study, compounds derived from this ester were tested against COX enzymes, showing inhibition comparable to established NSAIDs (non-steroidal anti-inflammatory drugs) .
Polymer Science
Polymer Synthesis
The compound is also utilized in the synthesis of polyesters through polycondensation reactions. Its structure allows for the formation of polymers with desirable mechanical properties and thermal stability. This compound can be incorporated into polymer chains to enhance flexibility and resilience.
Data Table: Properties of Polymers Synthesized with this compound
| Property | Value |
|---|---|
| Glass Transition Temp (Tg) | 60 °C |
| Tensile Strength | 45 MPa |
| Elongation at Break | 300% |
Environmental Applications
Environmental Monitoring
Recent studies have explored the environmental impact of compounds like this compound. Its behavior in aquatic environments is crucial for understanding its persistence and potential toxicity. Monitoring programs have been established to track the concentrations of such compounds in water sources, contributing to assessments under regulations like the Canadian Environmental Protection Act .
Case Study: Aquatic Toxicity Assessment
A comprehensive study assessed the toxicity of this compound on aquatic organisms. Results indicated that at certain concentrations, the compound affected fish behavior and reproduction rates, highlighting the need for further research into its environmental fate and effects .
Mechanism of Action
The mechanism of action of Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The dioxane ring can also interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Structural Comparison
The target compound shares functional groups and structural motifs with several analogs:
Key Observations :
Physicochemical Properties
highlights that esters like ethyl 2-methylpropanoate exhibit similar retention times in chromatographic analysis but differ in migration times due to molecular weight and polarity variations. The 1,4-dioxane ring in the target compound may increase its polarity compared to non-cyclic analogs, leading to distinct chromatographic behavior .
Ionization Behavior :
- Esters with high concentrations form dimeric ions in ionization regions (e.g., protonated molecules + neutral molecules), a phenomenon observed in ethyl 2-methylpropanoate and related compounds . This behavior is critical for mass spectrometry-based identification.
Yield Considerations :
Biological Activity
Methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1,4-dioxane derivatives with methyl propanoate under specific conditions to yield the desired ester. The process can be optimized for yield and purity using various catalytic and solvent systems.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, bioisosteric replacements in related compounds have shown efficacy in inhibiting carrageenan-induced paw edema in rats. This suggests that the compound may affect inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cytokines, which are crucial in inflammatory responses .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Studies on similar dioxane derivatives have demonstrated effectiveness against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Study 1: Inhibition of Inflammatory Mediators
In a controlled study, a series of dioxane derivatives were tested for their ability to inhibit inflammatory responses in vivo. This compound was included among the tested compounds. Results indicated that it significantly reduced paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
| Compound | Inhibition (%) | ED50 (mg/kg) |
|---|---|---|
| This compound | 47.5% | 6.5 |
| Diclofenac | 53.4% | 4.0 |
| Control | 10% | - |
Case Study 2: Antimicrobial Efficacy
In vitro testing of this compound against common bacterial strains (e.g., E. coli and Staphylococcus aureus) revealed a notable zone of inhibition, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 12 |
Q & A
Basic Questions
Q. What are effective synthetic strategies for introducing the 1,4-dioxane moiety into methyl propanoate derivatives?
- Methodological Answer : The synthesis of such compounds often involves protection-deprotection strategies. For example, in analogous syntheses, tert-butyldimethylsilyl (TBS) groups are employed to protect hydroxyl intermediates. A typical procedure involves reacting the starting material with TBSCl and imidazole in dichloromethane at 0°C, followed by gradual warming to room temperature . After quenching with saturated NH₄Cl, extraction, and drying, flash column chromatography (e.g., using petroleum ether:diethyl ether gradients) is critical for purification. This approach minimizes side reactions and ensures high yields (~95% in similar cases).
Q. How can flash column chromatography be optimized for purifying methyl 3-(1,4-dioxan-2-yl)-2-methylpropanoate?
- Methodological Answer : Solvent polarity and gradient selection are key. For polar esters with dioxane substituents, non-polar solvent systems like petroleum ether (PE) blended with ethyl acetate (EtOAc) or diethyl ether (Et₂O) in ratios such as 15:1 (PE:Et₂O) effectively separate the target compound from byproducts . Monitoring fractions via TLC (Rf ~0.3–0.5 in PE:EtOAc 4:1) and using UV-active stains ensure precise isolation.
Q. What NMR techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1D NMR : Identify characteristic signals:
- ¹H NMR : A doublet for the dioxane-ring protons (δ 3.6–4.2 ppm) and a singlet for the methyl ester (δ 3.6–3.7 ppm).
- ¹³C NMR : A carbonyl signal (δ ~170 ppm) and dioxane carbons (δ ~60–70 ppm).
- 2D NMR : HSQC and HMBC correlations confirm connectivity. For instance, HMBC cross-peaks between the dioxane oxygen-bearing carbons and adjacent protons resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can contradictions between X-ray crystallography and NMR data be resolved during structural elucidation?
- Methodological Answer :
- Crystallography : Use SHELXL for refinement, especially for high-resolution data. SHELX’s robust algorithms handle twinning and disorder common in flexible dioxane-containing structures .
- NMR Reconciliation : If crystallographic data suggests a different conformation than NMR (e.g., due to solution-phase dynamics), perform variable-temperature NMR or NOESY to assess rotational barriers around the dioxane-propanoate linkage .
Q. What experimental design principles improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters like temperature (0°C vs. rt), stoichiometry (1.2 equiv. of electrophilic reagents), and catalyst loading. For example, a 30-minute reaction at 0°C before warming minimizes premature deprotection .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track ester carbonyl formation (νC=O ~1740 cm⁻¹) and adjust reaction times dynamically.
Q. Which chromatographic methods are most reliable for assessing purity and identifying trace impurities in this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 210 nm. Compare retention times to known impurities (e.g., methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, RT ~0.65) .
- GC-MS : For volatile byproducts, employ a DB-5 column and EI ionization to detect fragmentation patterns matching methyl ester derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
